molecular formula C6H13NO3 B13083045 2-Amino-4-methoxypentanoic acid

2-Amino-4-methoxypentanoic acid

Cat. No.: B13083045
M. Wt: 147.17 g/mol
InChI Key: AZGHNRRXYCERMU-UHFFFAOYSA-N
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Description

2-Amino-4-methoxypentanoic acid is an organic compound with the molecular formula C6H13NO3 It is a derivative of amino acids, characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxypentanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde reacts with cyanide and ammonia to form an α-aminonitrile, which is then hydrolyzed to yield the desired amino acid . Another method involves the use of protected amino acid derivatives, which are subsequently deprotected to obtain the target compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, extraction, and purification to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methoxypentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted amino acids .

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. The compound may also modulate signaling pathways by interacting with receptors or other proteins .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-methoxypentanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other branched-chain amino acids.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-amino-4-methoxypentanoic acid

InChI

InChI=1S/C6H13NO3/c1-4(10-2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)

InChI Key

AZGHNRRXYCERMU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)O)N)OC

Origin of Product

United States

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